molecular formula C11H14BrN3O2 B7570334 4-(4-Bromo-1-methylpyrrole-2-carbonyl)-3-methylpiperazin-2-one

4-(4-Bromo-1-methylpyrrole-2-carbonyl)-3-methylpiperazin-2-one

Cat. No. B7570334
M. Wt: 300.15 g/mol
InChI Key: JULRXKUXVLRFJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Bromo-1-methylpyrrole-2-carbonyl)-3-methylpiperazin-2-one, also known as BMPCMA, is a chemical compound that has gained significant attention in the scientific community for its potential applications in various fields, including drug discovery and material science. BMPCMA is a heterocyclic compound that contains both pyrrole and piperazine rings, and its unique chemical structure makes it an interesting target for synthesis and research.

Mechanism of Action

4-(4-Bromo-1-methylpyrrole-2-carbonyl)-3-methylpiperazin-2-one inhibits the activity of HDACs and MMPs by binding to their active sites and preventing them from carrying out their normal biological functions. HDACs are involved in the regulation of gene expression, and their inhibition can lead to changes in the expression of genes that are involved in various disease processes. MMPs are enzymes that are involved in the breakdown of extracellular matrix proteins, and their inhibition can lead to the suppression of tumor growth and metastasis.
Biochemical and Physiological Effects
4-(4-Bromo-1-methylpyrrole-2-carbonyl)-3-methylpiperazin-2-one has been shown to have anti-inflammatory, anti-tumor, and anti-metastatic effects in various in vitro and in vivo models. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. 4-(4-Bromo-1-methylpyrrole-2-carbonyl)-3-methylpiperazin-2-one has been shown to be relatively non-toxic to normal cells, which makes it a promising candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(4-Bromo-1-methylpyrrole-2-carbonyl)-3-methylpiperazin-2-one in lab experiments is that it is relatively easy to synthesize and purify, which makes it readily available for use in various assays. Another advantage is that it has been shown to have relatively low toxicity, which makes it a safer alternative to other compounds that are used in drug discovery. One limitation of using 4-(4-Bromo-1-methylpyrrole-2-carbonyl)-3-methylpiperazin-2-one is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different biological systems.

Future Directions

There are several future directions for research on 4-(4-Bromo-1-methylpyrrole-2-carbonyl)-3-methylpiperazin-2-one. One direction is to study its effects on other enzymes and biological targets, such as DNA methyltransferases and protein kinases, which are involved in various disease processes. Another direction is to study its potential use as a building block in the synthesis of new materials with unique properties, such as conducting polymers and molecular switches. Finally, further studies are needed to optimize the synthesis and formulation of 4-(4-Bromo-1-methylpyrrole-2-carbonyl)-3-methylpiperazin-2-one for use as a therapeutic agent in various diseases.

Synthesis Methods

4-(4-Bromo-1-methylpyrrole-2-carbonyl)-3-methylpiperazin-2-one can be synthesized using a variety of methods, including the reaction of 4-bromo-1-methylpyrrole-2-carboxylic acid with 3-methylpiperazine-2,5-dione in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). Other methods include the reaction of 4-bromo-1-methylpyrrole-2-carboxylic acid with 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) in the presence of 3-methylpiperazine-2,5-dione.

Scientific Research Applications

4-(4-Bromo-1-methylpyrrole-2-carbonyl)-3-methylpiperazin-2-one has been studied extensively for its potential applications in drug discovery. It has been shown to inhibit the activity of certain enzymes, such as histone deacetylases (HDACs) and matrix metalloproteinases (MMPs), which are involved in various disease processes, including cancer and inflammation. 4-(4-Bromo-1-methylpyrrole-2-carbonyl)-3-methylpiperazin-2-one has also been studied for its potential use as a building block in the synthesis of new materials with unique properties.

properties

IUPAC Name

4-(4-bromo-1-methylpyrrole-2-carbonyl)-3-methylpiperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN3O2/c1-7-10(16)13-3-4-15(7)11(17)9-5-8(12)6-14(9)2/h5-7H,3-4H2,1-2H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JULRXKUXVLRFJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NCCN1C(=O)C2=CC(=CN2C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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